molecular formula C10H10Cl3N3O2 B1430558 2-Chloroethyl 2,4-dichloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate CAS No. 1449117-45-6

2-Chloroethyl 2,4-dichloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate

Cat. No.: B1430558
CAS No.: 1449117-45-6
M. Wt: 310.6 g/mol
InChI Key: XTPGBWKSANWNCN-UHFFFAOYSA-N
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Description

Pyrido[4,3-d]pyrimidine vs. Pyrimido[4,5-d]pyrimidine

  • Pyrido[4,3-d]pyrimidine : Nitrogen atoms at positions 1, 3, and 8. Exhibits reduced aromaticity due to partial saturation, enhancing reactivity at C2 and C4.
  • Pyrimido[4,5-d]pyrimidine : Additional nitrogen at position 7, increasing electron deficiency and favoring nucleophilic substitution.

Impact of Substituents

  • Chlorine atoms : Electron-withdrawing effects lower π-electron density, directing electrophilic attacks to the pyridine ring.
  • tert-Butyl esters : In analogs like tert-butyl 7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate (CAS: 192869-49-1), bulky substituents distort the carboxylate group, reducing conjugation with the bicyclic core.

Table 3: Structural Comparison of Bicyclic Derivatives

Compound Ring Fusion Substituents Dihedral Angle
Target Compound Pyrido[4,3-d] 2,4-Cl; 6-CO₂CH₂CH₂Cl −20°
tert-Butyl Derivative Pyrido[4,3-d] 6-CO₂C(CH₃)₃ −15°
Pyrido[3,4-d]pyrimidine Pyrido[3,4-d] 8-Cl; 2-SO₂CH₃ −25°

The planar geometry of chlorinated derivatives enhances stacking interactions in crystal lattices, whereas bulkier esters introduce torsional strain. This structural versatility underpins their utility in medicinal chemistry, particularly as kinase inhibitors.

Properties

IUPAC Name

2-chloroethyl 2,4-dichloro-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl3N3O2/c11-2-4-18-10(17)16-3-1-7-6(5-16)8(12)15-9(13)14-7/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTPGBWKSANWNCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C(N=C2Cl)Cl)C(=O)OCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Vilsmeier-Haack Reactions

The Vilsmeier-Haack reaction is extensively employed to introduce formyl groups onto heterocycles, which can then be further functionalized to yield the target compound. For instance:

Synthesis from α-Alkenoyl-α-carbamoyl Ketene-S,S-Acetals

This route involves:

  • Reacting α-alkenoyl-α-carbamoyl ketene-S,S-acetals with Vilsmeier reagents.
  • Cyclization and haloformylation produce polyfunctionalized heterocycles with the desired chlorinated substituents.

Synthesis from Benzalacetone Derivatives

Disubstituted benzalacetones undergo Vilsmeier-Haack reactions under microwave irradiation to afford chlorinated aldehyde intermediates, which are then elaborated into the target heterocyclic ester.

From Methyl Pentanimidate

This pathway involves:

  • Condensation of methyl pentanimidate with amino derivatives.
  • Chlorination with POCl₃/DMF to introduce the chloroethyl group.
  • Final transformations yield the ester with the chloroethyl substituent.

Data Table Summarizing Preparation Methods

Method Starting Material Key Reagents Key Steps Advantages Limitations
Pyrimidine core synthesis Amidines, β-ketoesters Acid/Base, halogenating agents Cyclization, halogenation Precise substitution control Multi-step, moderate yield
Vilsmeier-Haack reaction Heterocycles DMF, POCl₃ Formylation, halogenation Versatile, high regioselectivity Requires careful control of conditions
From α-Alkenoyl-α-carbamoyl ketenes Ketene derivatives Vilsmeier reagents Cyclization, haloformylation Efficient for polyfunctionalization Sensitive to reaction conditions
Microwave-assisted benzalacetone Benzalacetone derivatives Microwave irradiation, halogenating agents Halogenation, esterification Rapid, high yield Equipment-dependent
From methyl pentanimidate Amino derivatives POCl₃, DMF Chlorination, ester formation Good for complex derivatives Multi-step process

Research Findings and Observations

  • The synthesis efficiency is highly dependent on the choice of starting materials and reagents, with Vilsmeier-Haack reactions being particularly prominent for formylation and halogenation steps.
  • Microwave-assisted methods significantly reduce reaction times and improve yields.
  • The chlorination step must be carefully controlled to avoid over-halogenation or degradation of sensitive intermediates.
  • Functional group compatibility is crucial; protective groups may be necessary to prevent side reactions.

Chemical Reactions Analysis

Types of Reactions

2-Chloroethyl 2,4-dichloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The compound can be reduced using agents like lithium aluminum hydride (LiAlH4) to form corresponding alcohols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize the compound to form carboxylic acids.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents like dimethylformamide (DMF), and bases such as sodium hydride (NaH).

    Reduction: Reducing agents like LiAlH4, solvents like ether.

    Oxidation: Oxidizing agents like KMnO4, solvents like water or acetone.

Major Products

    Substitution: Amino or thiol derivatives.

    Reduction: Alcohol derivatives.

    Oxidation: Carboxylic acid derivatives.

Scientific Research Applications

2-Chloroethyl 2,4-dichloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloroethyl 2,4-dichloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can trigger various cellular pathways, leading to the desired biological effect, such as cell death in cancer cells or inhibition of microbial growth.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations in the Pyrido[4,3-d]Pyrimidine Scaffold

Key structural analogs differ in substituents at positions 2, 4, and 5. These modifications impact physicochemical properties and biological activity:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Applications/Findings
Target Compound 2-Cl, 4-Cl, 6-(2-chloroethyl ester) C₁₀H₁₀Cl₃N₃O₂ 310.57 Potential kinase inhibition; under investigation for antitumor activity
tert-Butyl 2,4-Dichloro-7,8-Dihydropyrido[4,3-d]Pyrimidine-6(5H)-Carboxylate 2-Cl, 4-Cl, 6-(tert-butyl ester) C₁₂H₁₅Cl₂N₃O₂ 304.17 Intermediate in drug synthesis; tert-butyl group enhances stability and lipophilicity
Benzyl 4-Chloro-2-Methyl-7,8-Dihydropyrido[4,3-d]Pyrimidine-6(5H)-Carboxylate 2-Me, 4-Cl, 6-(benzyl ester) C₁₆H₁₆ClN₃O₂ 317.78 Improved solubility due to benzyl group; used in kinase inhibitor synthesis
2,4-Dichloro-5,6,7,8-Tetrahydropyrido[4,3-d]Pyrimidine 2-Cl, 4-Cl, fully saturated scaffold C₇H₇Cl₂N₃ 204.06 Simplified scaffold; reduced steric hindrance for binding studies

Physicochemical and Pharmacokinetic Properties

Property Target Compound tert-Butyl Analog Benzyl Analog
LogP (Predicted) ~2.8 (moderate lipophilicity) ~3.2 (higher lipophilicity) ~2.5 (balanced solubility)
Solubility Low in water, soluble in DMSO Poor aqueous solubility Improved in polar organic solvents
Metabolic Stability Susceptible to esterase hydrolysis Stable due to tert-butyl group Moderate (benzyl group oxidation)

Biological Activity

2-Chloroethyl 2,4-dichloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate is a chemical compound characterized by its unique structure, which includes a pyrido-pyrimidine core fused with a carboxylate group and multiple chlorine substituents. This compound has garnered attention for its potential applications in medicinal chemistry, particularly as a scaffold for drug development.

  • Molecular Formula : C10H10Cl3N3O2
  • Molar Mass : Approximately 310.564 g/mol
  • Structural Features : The compound features a pyrimidine ring and halogenated substituents, which are often associated with enhanced biological activity.

Biological Activity Overview

Preliminary studies suggest that this compound exhibits significant biological activity. Compounds with similar structures have been investigated for various medicinal properties. Notably, the presence of the pyrimidine ring suggests potential interactions with biological targets such as nucleobases.

Potential Biological Applications

  • Antitumor Activity : Compounds in the same structural class have shown promise as antitumor agents.
  • Antimicrobial Properties : Similar halogenated heterocycles have been studied for their antimicrobial effects.
  • Nucleobase Analogues : The compound may function as a nucleobase analogue, which is an area of interest in drug design.

Synthesis and Modification

The synthesis of this compound typically involves multi-step synthetic routes that allow for structural customization to enhance biological activity. Common methods include:

  • Reactions involving sodium hydride and tert-butyl esters.
  • Column chromatography for purification.

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for elucidating its mechanisms of action. Interaction studies often focus on:

  • Binding affinity to target proteins.
  • Mechanisms of cellular uptake and metabolism.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameSimilarityKey Features
tert-Butyl 2,4-dichloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate0.91Contains a tert-butyl group; used in similar biological applications.
tert-Butyl 4-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate0.91Similar core structure; potential as an antitumor agent.
tert-Butyl 2,4-dichloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate0.94Features a pyrrolo-pyrimidine structure; explored for antimicrobial activity.

Case Studies and Research Findings

Despite the promising structural characteristics and preliminary findings regarding biological activity, comprehensive studies specifically focusing on this compound remain limited. Searches through scientific literature databases have not yielded significant publications dedicated to this compound.

However, the exploration of structurally related compounds indicates a trend towards investigating halogenated heterocycles in medicinal chemistry. Future research should aim to fill this gap by conducting targeted studies on the biological activity and therapeutic potential of this compound.

Q & A

Q. Challenges :

  • Low Yields : Side reactions during chlorination due to steric hindrance from the fused ring system.
  • Purification : Chromatography (e.g., silica gel or HPLC) is critical to isolate the product from structurally similar byproducts .

Basic: How is the purity and structural integrity of this compound verified post-synthesis?

Methodological Answer:

  • Analytical Techniques :
    • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and ring saturation (e.g., absence of aromatic protons in the dihydro region) .
    • Mass Spectrometry (MS) : High-resolution MS to validate the molecular formula (e.g., [M+H]⁺ ion matching calculated mass ± 2 ppm) .
    • HPLC : Purity assessment (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .
  • Crystallography : Single-crystal X-ray diffraction for unambiguous structural confirmation, though limited by crystallizability of the compound .

Advanced: What strategies are employed to resolve conflicting bioactivity data reported for pyrido[4,3-d]pyrimidine derivatives in different studies?

Methodological Answer:
Conflicting data often arise from variations in:

  • Assay Conditions : Differences in cell lines, incubation times, or solvent systems (e.g., DMSO concentration affecting solubility) .
  • Structural Analogues : Subtle modifications (e.g., tert-butyl vs. ethyl carboxylates) can drastically alter bioactivity. Cross-referencing structural databases (Table 1) helps identify key pharmacophores .

Q. Resolution Strategies :

  • Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple replicates.
  • Meta-Analysis : Compare data from structurally related compounds (e.g., tert-butyl 2,4-dichloro derivatives) to isolate substituent effects .

Q. Table 1: Bioactivity of Structural Analogues

Compound NameCore StructureReported ActivityKey Substituents
tert-Butyl 2,4-dichloro derivativePyrido[4,3-d]pyrimidineAntimicrobialtert-Butyl carboxylate
2-(4-Chlorophenoxy) derivativePyrido[4,3-d]pyrimidineAntibacterialPhenoxy group
Target CompoundPyrido[4,3-d]pyrimidineUnder investigation2-Chloroethyl carboxylate

Advanced: How can computational modeling be integrated with experimental data to predict the compound’s interaction with biological targets?

Methodological Answer:

  • Docking Studies : Use software like AutoDock Vina to predict binding poses in enzyme active sites (e.g., kinase domains). Validate with mutagenesis data .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100+ ns to assess stability of binding modes. Compare RMSD values with crystallographic data .
  • QSAR Models : Corrogate substituent effects (e.g., chloro vs. methyl groups) on bioactivity using descriptors like logP and polar surface area .

Q. Example Workflow :

Target Identification : Prioritize enzymes (e.g., dihydrofolate reductase) based on structural homology to known pyrido[4,3-d]pyrimidine targets .

Virtual Screening : Screen compound libraries for affinity predictions.

Experimental Validation : Test top candidates in enzyme inhibition assays (IC₅₀ determination) .

Basic: What safety precautions are recommended for handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods for weighing and synthesis .
  • Ventilation : Ensure local exhaust ventilation to limit inhalation exposure (particle size <5 µm).
  • Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can structural modifications optimize the compound’s pharmacokinetic properties without compromising bioactivity?

Methodological Answer:

  • Lipophilicity Adjustment : Replace the 2-chloroethyl group with a PEGylated chain to enhance solubility (logP reduction from 3.2 to 1.8) .
  • Metabolic Stability : Introduce electron-withdrawing groups (e.g., fluorine) at the 4-position to reduce CYP450-mediated oxidation .
  • Prodrug Strategies : Convert the carboxylate to an amide prodrug for improved oral bioavailability, with enzymatic cleavage in target tissues .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloroethyl 2,4-dichloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate
Reactant of Route 2
Reactant of Route 2
2-Chloroethyl 2,4-dichloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate

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